

# A Comprehensive Technical Guide to 2-Amino-2-deoxyglucose Hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-2-deoxyglucose  
hydrochloride

Cat. No.: B195360

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This technical guide provides an in-depth overview of **2-Amino-2-deoxyglucose hydrochloride**, a widely studied amino sugar with significant applications in research and drug development. The document details its nomenclature, physicochemical properties, biological roles, and relevant experimental protocols, tailored for researchers, scientists, and professionals in the field of drug development.

## Nomenclature: Synonyms and Alternative Names

**2-Amino-2-deoxyglucose hydrochloride** is known by a variety of names in scientific literature and commercial products. A comprehensive list of these synonyms and alternative identifiers is provided below for clear reference.

Type	Name
Common Names	Glucosamine Hydrochloride, D-Glucosamine Hydrochloride, Glucosamine HCl
Systematic Name	(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride[1]
Alternative Names	Chitosamine hydrochloride[2][3], D-(+)-Glucosamine hydrochloride[3][4][5], 2-Amino-2-deoxy-D-glucose hydrochloride[1][4]
Brand/Trade Names	Cosamin, Artrox (TN)[1]
Registry Numbers	CAS: 66-84-2, EC Number: 200-638-1[1]
Other Identifiers	NSC 758, NSC 234443, UNII-750W5330FY[1]

## Physicochemical Properties

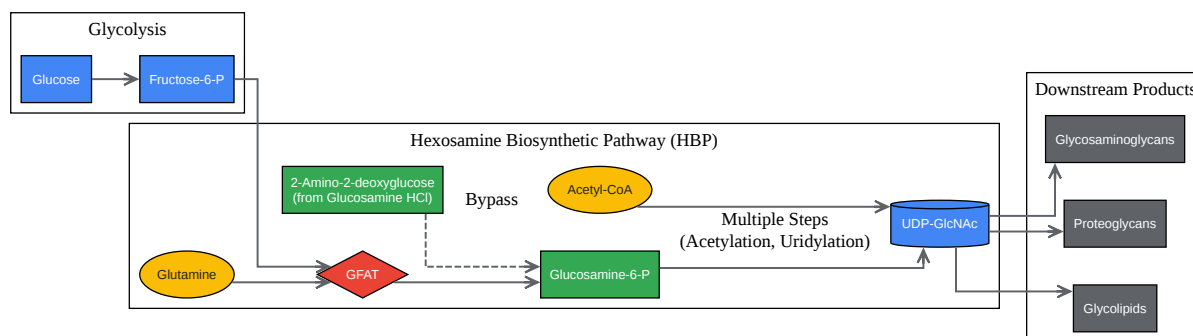
The fundamental physical and chemical properties of **2-Amino-2-deoxyglucose hydrochloride** are summarized in the following table. These properties are crucial for its handling, formulation, and application in experimental settings.

Property	Value
Molecular Formula	$C_6H_{14}ClNO_5$ [1][6]
Molecular Weight	215.63 g/mol [1][6]
Appearance	White powder or crystalline solid[3]
Melting Point	190-194 °C (decomposes)[7]
Solubility	Soluble in water[8]
Optical Rotation	+72.5° (c=2, H <sub>2</sub> O, 5hrs)[7]

## Biological Significance and Signaling Pathway

**2-Amino-2-deoxyglucose hydrochloride**, as the salt of the amino sugar glucosamine, is a fundamental precursor in the hexosamine biosynthetic pathway (HBP). This pathway is crucial for the production of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a vital substrate for the synthesis of glycosaminoglycans, proteoglycans, and glycolipids.[3] The HBP integrates cellular metabolism of carbohydrates, amino acids, fatty acids, and nucleotides.

Below is a diagram illustrating the central role of glucosamine in the Hexosamine Biosynthetic Pathway.



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### Hexosamine Biosynthetic Pathway

## Experimental Protocols

This section provides detailed methodologies for key experiments frequently conducted to investigate the biological effects of **2-Amino-2-deoxyglucose hydrochloride**.

## Determination of Effects on Prostaglandin E2 (PGE2) and Nitric Oxide (NO) Production in Chondrocytes

This protocol is adapted from studies investigating the anti-inflammatory properties of glucosamine hydrochloride on cartilage cells.[1][2]

Objective: To quantify the effect of **2-Amino-2-deoxyglucose hydrochloride** on the production of inflammatory mediators PGE2 and NO in interleukin-1 $\beta$  (IL-1 $\beta$ ) stimulated chondrocytes.

Methodology:

- Cell Culture:
  - Isolate primary chondrocytes from articular cartilage.
  - Culture the cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics until confluent.
- Cell Stimulation and Treatment:
  - Seed the chondrocytes into 24-well plates and allow them to adhere.
  - Starve the cells in a serum-free medium for 24 hours.
  - Stimulate the cells with IL-1 $\beta$  (e.g., 5 ng/mL) to induce an inflammatory response.
  - Concurrently, treat the stimulated cells with various concentrations of **2-Amino-2-deoxyglucose hydrochloride** (e.g., 1  $\mu$ g/mL to 500  $\mu$ g/mL). Include a vehicle control (no glucosamine) and a positive control for inhibition (e.g., dexamethasone).
- Quantification of PGE2 and NO:
  - After a 24-hour incubation period, collect the culture supernatants.
  - PGE2 Measurement: Use a commercially available Prostaglandin E2 ELISA kit to quantify the concentration of PGE2 in the supernatants according to the manufacturer's instructions.
  - NO Measurement: Measure the concentration of nitrite (a stable product of NO) in the supernatants using the Griess reagent system.

- Data Analysis:
  - Normalize the PGE2 and NO concentrations to the total protein content of the cells in each well.
  - Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

## Cell Viability and Proliferation Assessment using MTT Assay

This protocol outlines the use of the MTT assay to evaluate the effect of **2-Amino-2-deoxyglucose hydrochloride** on the viability and proliferation of cells, such as the ALVA41 prostate cancer cell line.<sup>[9][10]</sup>

Objective: To determine the impact of **2-Amino-2-deoxyglucose hydrochloride** on cell viability and proliferation.

Methodology:

- Cell Plating:
  - Seed cells (e.g., ALVA41) in a 96-well plate at a predetermined optimal density.
  - Incubate the plate overnight to allow for cell attachment.
- Compound Treatment:
  - Prepare serial dilutions of **2-Amino-2-deoxyglucose hydrochloride** in the appropriate cell culture medium.
  - Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated control wells.
- Incubation:
  - Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO<sub>2</sub> incubator.

- MTT Addition and Incubation:
  - Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  - Add 10-20  $\mu$ L of the MTT stock solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
- Solubilization of Formazan:
  - Carefully remove the medium from the wells.
  - Add 100-150  $\mu$ L of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
  - Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Absorbance Measurement:
  - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis:
  - Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
  - Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC<sub>50</sub> value if applicable.

## Conclusion

This technical guide has provided a detailed overview of **2-Amino-2-deoxyglucose hydrochloride**, encompassing its nomenclature, physicochemical characteristics, and its integral role in the hexosamine biosynthetic pathway. The inclusion of detailed experimental protocols offers a practical resource for researchers investigating its biological activities. The

information presented herein is intended to support and facilitate further research and development efforts involving this important amino sugar.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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